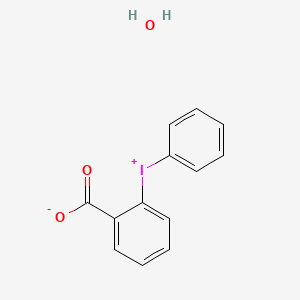

Diphenyliodonium-2-carboxylate Monohydrate

Overview

Description

Diphenyliodonium-2-carboxylate Monohydrate is an organoiodine compound with the molecular formula C13H11IO3. It is a hydrate form of 2-(Phenyliodonio)benzoate, which is known for its unique chemical properties and applications in various fields of scientific research .

Mechanism of Action

Target of Action

It is known to be a useful benzyne precursor .

Mode of Action

The compound acts as a photoacid generator (PAG). Upon UV irradiation, the PAG gets photolyzed, lowering the pH by approximately 3 units . This change in pH can trigger various chemical reactions or transformations.

Biochemical Pathways

Upon UV irradiation, the compound can induce a significant drop in pH, potentially affecting biochemical processes that are pH-dependent .

Result of Action

Upon UV irradiation, 2-(Phenyliodonio)benzoate hydrate induces a sol to gel transition in certain systems. This transition is characterized by a change from a low, water-like viscosity to an infinite viscosity and yield stress . The yield stress of the resulting photogel is sufficiently high to support the weight of small objects .

Action Environment

The action of 2-(Phenyliodonio)benzoate hydrate is influenced by environmental factors such as light and pH. UV light is necessary for the photolysis of the compound, which triggers a drop in pH and subsequent chemical reactions . Additionally, the compound’s action can be reversed by increasing either the pH or the surfactant content .

Biochemical Analysis

Biochemical Properties

2-(Phenyliodonio)benzoate hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. The compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to specific substrates. This interaction can lead to the formation of reactive oxygen species, which are crucial in cellular signaling and defense mechanisms .

Cellular Effects

2-(Phenyliodonio)benzoate hydrate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate signaling pathways related to oxidative stress, leading to the upregulation of genes involved in antioxidant defense. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

The molecular mechanism of 2-(Phenyliodonio)benzoate hydrate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, 2-(Phenyliodonio)benzoate hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Phenyliodonio)benzoate hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Phenyliodonio)benzoate hydrate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained activation of oxidative stress pathways, which may have both beneficial and detrimental effects on cells .

Dosage Effects in Animal Models

The effects of 2-(Phenyliodonio)benzoate hydrate vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve overall cellular function. At high doses, it can induce toxicity and adverse effects, such as oxidative damage and cell death. Threshold effects have been observed, where a specific dosage range elicits a maximal beneficial response, beyond which the effects become detrimental .

Metabolic Pathways

2-(Phenyliodonio)benzoate hydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it can increase the production of reactive oxygen species, which can subsequently influence various metabolic processes .

Transport and Distribution

The transport and distribution of 2-(Phenyliodonio)benzoate hydrate within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s activity and function .

Subcellular Localization

2-(Phenyliodonio)benzoate hydrate exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses. The subcellular localization of 2-(Phenyliodonio)benzoate hydrate is critical for its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyliodonium-2-carboxylate Monohydrate typically involves the reaction of iodobenzene with benzoic acid under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide or peracetic acid, which facilitates the formation of the iodonium ion. The resulting product is then crystallized from an aqueous solution to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Diphenyliodonium-2-carboxylate Monohydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iodosylbenzene derivatives.

Reduction: Reduction reactions can convert the iodonium ion to iodide.

Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include iodosylbenzene derivatives, iodide salts, and substituted benzoate compounds. These products have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Diphenyliodonium-2-carboxylate Monohydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

Biology: The compound is used in biochemical studies to investigate the role of iodine in biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- Diphenyliodonium chloride

- Phenyl(trifluoromethyl)iodonium triflate

- Bis(4-methoxyphenyl)iodonium hexafluorophosphate

Uniqueness

Diphenyliodonium-2-carboxylate Monohydrate is unique due to its specific structure, which includes a benzoate group attached to the iodonium ion. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name |

2-phenyliodoniobenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2.H2O/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCFFVMWVHFFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342795 | |

| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96195-89-0 | |

| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96195-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes diphenyliodonium-2-carboxylate monohydrate useful in the development of photoresponsive materials?

A: this compound functions as a photoacid generator (PAG). [, ] Upon exposure to UV light, it undergoes photolysis, generating acidic species. This characteristic is crucial in developing photoresponsive materials as the released acid can trigger further chemical reactions or alter the physical properties of the surrounding environment.

Q2: Beyond its role in photogelling, are there other applications for this compound?

A: Yes, this compound plays a key role as an intermediate in the synthesis of complex organic molecules. [] For instance, it's a crucial component in the preparation of 1,2,3,4-tetraphenylnaphthalene, showcasing its versatility beyond photoresponsive materials.

Q3: What analytical techniques help elucidate the mechanism of photogelation induced by this compound?

A: Small-angle neutron scattering (SANS) provides valuable insights into the structural changes occurring during photogelation. [] By analyzing the scattering patterns, researchers can deduce the arrangement of laponite nanoparticles before and after UV irradiation, shedding light on the mechanism of network formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.